molecular formula C14H14N2O B1275442 3-amino-N-(2-methylphenyl)benzamide CAS No. 14315-20-9

3-amino-N-(2-methylphenyl)benzamide

Cat. No.: B1275442
CAS No.: 14315-20-9
M. Wt: 226.27 g/mol
InChI Key: WMADIBBIIJEEFR-UHFFFAOYSA-N
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Description

3-amino-N-(2-methylphenyl)benzamide is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

3-Amino-N-(2-Methylphenyl)Benzamide has shown significant promise in cancer research. Specifically, the compound MGCD0103, which is structurally related, acts as an orally active histone deacetylase inhibitor with potential as an anticancer drug. It selectively inhibits certain histone deacetylases, leading to cancer cell cycle arrest and apoptosis (Zhou et al., 2008).

Analytical Applications

In the field of analytical chemistry, related compounds have been used in the development of capillary electrophoresis methods for drug analysis. This is important for quality control in pharmaceuticals (Ye et al., 2012).

Antioxidant Properties

Amino-substituted benzamide derivatives, including compounds similar to this compound, are being explored for their antioxidant capabilities. Their electrochemical oxidation mechanisms are key to understanding their potential as antioxidants (Jovanović et al., 2020).

Neuroleptic Activity

Research into benzamides has also explored their neuroleptic (antipsychotic) potential. Studies have shown that certain benzamide derivatives can inhibit stereotyped behavior in rats, which is relevant for treating psychosis (Iwanami et al., 1981).

Antibacterial and Antifungal Activities

Certain thiophene-3-carboxamide derivatives, related to the structure of this compound, exhibit antibacterial and antifungal activities, highlighting their potential in treating infections (Vasu et al., 2005).

Anticonvulsant Activity

Some benzamide analogs, including compounds like 4-Amino-N-(2-Ethylphenyl)Benzamide, have shown promise as anticonvulsants. This opens up avenues for new treatments for seizure disorders (Lambert et al., 1995).

Synthesis and Antibacterial Activity

Benzamides have been synthesized and evaluated for their antibacterial activity against various bacteria, contributing to the development of new antimicrobial agents (Mobinikhaledi et al., 2006).

Cardiac Electrophysiological Activity

Studies on N-substituted imidazolylbenzamides, which are structurally related to this compound, have shown potential as selective class III agents, affecting cardiac electrophysiology. This is significant for developing new cardiac drugs (Morgan et al., 1990).

Poly(ADP-Ribose) Synthetase Inhibition

Compounds like 3-Aminobenzamide, closely related to the query compound, have been identified as inhibitors of poly(ADP-ribose) synthetase, which plays a role in DNA repair mechanisms. This research could impact cancer treatment strategies (Milam & Cleaver, 1984).

Antiangiogenic Properties

Substituted benzamides, including those structurally similar to this compound, are being explored as inhibitors of vascular endothelial growth factor receptor-2, with implications in antiangiogenic therapy, particularly in cancer (Borzilleri et al., 2006).

Luminescent Properties

Research into pyridyl substituted benzamides has demonstrated their luminescent properties, which could be useful in various optical applications (Srivastava et al., 2017).

Molecular Structure Analysis

Studies on 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, a compound similar to the query compound, provide insights into its molecular structure, which is crucial for understanding its reactivity and properties (Demir et al., 2015).

Phosphodiesterase Inhibitory Activity

Benzamides derived from 3-amino-2-cyclohexenones have been evaluated for their potential as anticonvulsants and type IV phosphodiesterase inhibitors, offering insights into new therapeutic agents (Anderson et al., 2006).

HDAC2 Inhibition

N-(2-Amino-5-substituted phenyl)benzamides have been synthesized and evaluated for inhibiting HDAC2, a target in cancer therapy (Bressi et al., 2010).

Antimicrobial Activity

Benzamide derivatives have been synthesized and tested for antimicrobial activity, which is important for developing new antibiotics (Ammaji et al., 2019).

Poly(ADP-Ribose) Synthetase Inhibition

Further research on 3-substituted benzamides has identified them as potent inhibitors of poly(ADP-ribose) synthetase, a critical enzyme in DNA repair (Purnell & Whish, 1980).

VEGF Receptor Kinase Inhibition

Anthranilamide derivatives, closely related to the query compound, have been developed as VEGF receptor tyrosine kinase inhibitors, showing significant antiangiogenic and antitumor properties (Manley et al., 2002).

Activity Against Mosquitoes

Benzamide derivatives such as SIR-8514 and SIR-6874 have shown effectiveness against mosquitoes, indicating their potential in pest control (Schaefer et al., 1978).

Anticancer Activity and Docking Studies

The I2/TBHP mediated synthesis of N-phenyl benzamides and their evaluation in anticancer models highlight the potential of these compounds in cancer therapy (Soda et al., 2022).

Mechanism of Action

Target of Action

It is known that this compound is a crucial building block of many drug candidates , suggesting that it may interact with a variety of biological targets.

Biochemical Pathways

Given its role as a building block in many drug candidates , it can be inferred that it may be involved in a variety of biochemical pathways.

Result of Action

Given its role as a building block in many drug candidates , it can be inferred that it may have a variety of effects at the molecular and cellular level.

Action Environment

It is known that the synthesis of this compound can be affected by operating parameters such as temperature .

Safety and Hazards

The safety data sheet for 3-amino-N-(2-methylphenyl)benzamide suggests that it may be harmful if swallowed . It is recommended to use personal protective equipment when handling this compound and to avoid dust formation .

Properties

IUPAC Name

3-amino-N-(2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-5-2-3-8-13(10)16-14(17)11-6-4-7-12(15)9-11/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMADIBBIIJEEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396117
Record name 3-amino-N-(2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14315-20-9
Record name 3-amino-N-(2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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